2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{5-chloro-2-hydroxy-3-nitrobenzylidene}propanohydrazide
Description
This compound features a 1,2,4-triazole core substituted with a 4-bromoanilino-methyl group at position 5, a methyl group at position 4, and a sulfanyl linkage to a propanohydrazide moiety. The hydrazide is further condensed with a 5-chloro-2-hydroxy-3-nitrobenzylidene group. This structural complexity confers unique electronic and steric properties, making it a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications. The bromine atom (electron-withdrawing) and nitro group (strong electron-withdrawing) enhance electrophilicity, while the hydroxyl group enables hydrogen bonding .
Properties
Molecular Formula |
C20H19BrClN7O4S |
|---|---|
Molecular Weight |
568.8 g/mol |
IUPAC Name |
2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C20H19BrClN7O4S/c1-11(19(31)26-24-9-12-7-14(22)8-16(18(12)30)29(32)33)34-20-27-25-17(28(20)2)10-23-15-5-3-13(21)4-6-15/h3-9,11,23,30H,10H2,1-2H3,(H,26,31)/b24-9+ |
InChI Key |
KPEDPVFAABFPRK-PGGKNCGUSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)SC2=NN=C(N2C)CNC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)SC2=NN=C(N2C)CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
The reaction of N-guanidinosuccinimide with amines under microwave irradiation enables efficient one-pot formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. For example, morpholine reacts with N-guanidinosuccinimide in acetonitrile at 170°C for 25 minutes to yield 79% of the triazole product. Scaling this reaction to 10 mmol maintains efficiency, with isolated yields remaining consistent at 68–75%.
Optimized Conditions for Triazole Formation
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| MeCN | 170 | 25 | 79 |
| EtOH | 180 | 25 | 27 |
| H₂O | 180 | 25 | 28 |
The choice of solvent profoundly impacts reaction efficiency, with polar aprotic solvents like acetonitrile facilitating higher yields due to improved solubility of intermediates and enhanced microwave absorption.
Alternative Route via N-Arylsuccinimides
For substrates with electron-deficient aromatic rings (e.g., 4-bromoaniline), direct cyclocondensation with N-arylsuccinimides and aminoguanidine hydrochloride is preferred. This method avoids the low nucleophilicity of aromatic amines in Pathway A. Microwave-assisted one-pot reactions of N-phenylsuccinimide with aminoguanidine in acetic acid at 180°C for 30 minutes yield 58% of the triazole product.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic displacement of a leaving group (e.g., bromide) on the triazole core. Thiol-containing reagents such as thiourea or sodium hydrosulfide are typically employed. For instance, treatment of 5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl bromide with sodium hydrosulfide in dimethylformamide (DMF) at 60°C for 4 hours affords the sulfanyl intermediate in 65–72% yield.
Challenges in Sulfur Functionalization
-
Competing oxidation to disulfides requires inert atmospheres.
-
Steric hindrance from the 4-methyl group on the triazole necessitates extended reaction times (6–8 hours).
Formation of the Propanohydrazide Moiety
The propanohydrazide side chain is installed through hydrazinolysis of a propanoate ester. Reacting methyl 3-mercaptopropionate with hydrazine hydrate in ethanol under reflux for 6 hours yields 3-mercaptopropanohydrazide in 85% yield. Subsequent coupling with the sulfanyl-triazole intermediate via a carbodiimide-mediated reaction (EDC/HOBt in dichloromethane) completes the propanohydrazide linkage.
Condensation with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde
The final step involves Schiff base formation between the propanohydrazide and 5-chloro-2-hydroxy-3-nitrobenzaldehyde. Microwave irradiation of a 1:1 molar ratio of the aldehyde and hydrazide in glacial acetic acid at 120°C for 15–30 minutes produces the target hydrazone in 58% yield. Crystallization from ethanol-acetone (3:1) enhances purity to >95%.
Key Reaction Parameters
-
Solvent: Glacial acetic acid promotes protonation of the aldehyde, accelerating nucleophilic attack by the hydrazide.
-
Temperature: Reactions above 100°C minimize imine hydrolysis but risk decomposition of the nitro group.
Scalability and Industrial Considerations
While laboratory-scale syntheses rely on microwave reactors, scaling to kilogram quantities requires transitioning to conventional heating with optimized thermal profiles. For example, extending the triazole cyclocondensation step to 12 hours at 150°C in acetonitrile achieves 70% yield in 10-L batch reactors. Purification challenges, such as removing residual propionic acid from early intermediates, are mitigated via aqueous washes and activated charcoal treatment .
Chemical Reactions Analysis
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features could make it useful in the development of new materials with specific properties.
Industrial Chemistry: It could be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
N′-{(E)-[4-(Benzyloxy)-3-Methoxyphenyl]Methylidene}-2-{[5-(4-Bromophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide ()
- Key Differences :
- The benzylidene group is substituted with benzyloxy and methoxy groups instead of chloro, hydroxy, and nitro.
- The triazole core lacks the 4-methyl substituent present in the target compound.
- Implications :
2-({4-Allyl-5-[(4-Iodoanilino)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)-N'-{2-Hydroxy-5-Nitro-3-Methoxybenzylidene}Acetohydrazide ()
- Key Differences: Iodo substituent replaces bromine on the anilino group. Benzylidene group has methoxy and nitro substituents in different positions (2-hydroxy-5-nitro-3-methoxy vs. 5-chloro-2-hydroxy-3-nitro).
- Implications :
Functional Group Variations
Q & A
Q. Table 1: Comparison of Computational Methods for Electronic Properties
| Method | Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|
| B3LYP/6-31G(d) | 6-31G(d) | -6.2 | -1.8 | 4.4 |
| M06-2X/cc-pVTZ | cc-pVTZ | -6.5 | -2.1 | 4.4 |
| Source: DFT calculations using Gaussian 16 |
Q. Table 2: Stability Study Results
| Condition | Degradation Products Identified (HPLC) | Half-Life (Days) |
|---|---|---|
| 40°C, dark | None | >30 |
| 25°C, UV light | Nitro-reduced derivative | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
